molecular formula C17H15F3N4O3 B2735627 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1396811-66-7

1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No.: B2735627
CAS No.: 1396811-66-7
M. Wt: 380.327
InChI Key: UVRLNPPEVUPWCA-UHFFFAOYSA-N
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Description

1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15F3N4O3 and its molecular weight is 380.327. The purity is usually 95%.
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Biological Activity

1-(Pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential mechanisms of action based on available literature.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H15F3N4O3
  • Molecular Weight : 380.327 g/mol
  • IUPAC Name : 1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring and the introduction of the pyrazine and trifluoromethoxy groups. Analytical techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results as c-Met kinase inhibitors, which are critical in cancer cell proliferation and metastasis. The compound's structural analogs demonstrated significant cytotoxicity with IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Kinases : Similar compounds have been identified as effective c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compounds have been shown to interfere with cell cycle progression, particularly at the G1/S transition .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

  • Study on Compound 22i : This analog exhibited IC50 values of 0.83 μM against A549 cells, demonstrating potent antitumor activity. It was also shown to inhibit c-Met kinase effectively at an IC50 value of 48 nM .
CompoundCell LineIC50 (μM)c-Met Inhibition (nM)
22iA5490.83 ± 0.0748
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)27-13-3-1-11(2-4-13)7-23-15(25)12-9-24(10-12)16(26)14-8-21-5-6-22-14/h1-6,8,12H,7,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLNPPEVUPWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.